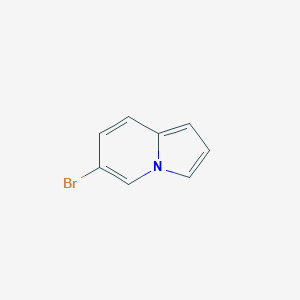

6-Bromoindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFBNCOSFBMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromoindolizine: Chemical Properties and Reactivity

Introduction

Indolizine, a bicyclic aromatic heterocycle, and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The unique electronic structure of the indolizine core, a 10-π electron aromatic system, imparts it with distinct chemical and physical properties, including strong fluorescence. The introduction of a bromine substituent at the 6-position of the indolizine ring system creates 6-bromoindolizine, a versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.[1][4][5] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from data on the parent indolizine molecule and related bromo-substituted aromatic compounds. The indolizine ring system is known to be a planar molecule.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Information | Basis of Estimation |

| Molecular Formula | C₈H₆BrN | |

| Molecular Weight | ~196.04 g/mol | Based on the molecular formula.[6] |

| Appearance | Likely a crystalline solid | General property of similar aromatic compounds. |

| Melting Point | Not available | Would require experimental determination. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water. | General solubility trends for bromo-aromatic compounds. |

| Stability | Stable under standard laboratory conditions. May be sensitive to light and strong oxidizing agents. | General stability of indolizines and bromo-aromatics. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the six-membered and five-membered rings of the indolizine core. The chemical shifts will be influenced by the electron-donating nitrogen atom and the electron-withdrawing bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C-6) will exhibit a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, as well as C=C and C-N stretching vibrations within the heterocyclic system.[8][9] The C-Br stretching frequency is also expected to be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3][10][11] Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the heterocyclic rings.

Reactivity of the this compound Core

The reactivity of this compound is governed by the interplay of the electron-rich indolizine nucleus and the properties of the carbon-bromine bond. The indolizine ring system is generally prone to electrophilic attack, while the bromine atom at the 6-position opens avenues for nucleophilic substitution and, more significantly, a wide array of cross-coupling reactions.[4]

Electrophilic Aromatic Substitution

Indolizines readily undergo electrophilic substitution, with the reaction preferentially occurring at the 3-position, followed by the 1-position. This reactivity pattern is dictated by the electronic distribution within the 10-π electron system. The presence of the bromine atom at the 6-position is not expected to alter this inherent regioselectivity for electrophilic attack on the five-membered ring.

Caption: General Mechanism of Electrophilic Aromatic Substitution on this compound.

Nucleophilic Aromatic Substitution

While indolizines are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur on halo-substituted indolizines, particularly if the ring is activated by electron-withdrawing groups.[12][13][14][15][16] The bromine at the 6-position of this compound could potentially be displaced by strong nucleophiles under forcing conditions.

Caption: Plausible Mechanism for Nucleophilic Aromatic Substitution on this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is the most valuable feature of this compound for synthetic applications, serving as a key functional group for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron compound in the presence of a palladium catalyst and a base.[1][4][5][17][18] This reaction is highly versatile for introducing aryl, heteroaryl, or vinyl substituents at the 6-position.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a solution of this compound (1 equivalent) and the corresponding boronic acid or ester (1.1-1.5 equivalents) in a suitable solvent (e.g., dioxane, toluene, or DME/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired 6-substituted indolizine.

The Heck-Mizoroki reaction facilitates the coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of 6-alkenylindolizines.[19][20][21][22] This reaction typically employs a palladium catalyst and a base.

For the synthesis of 6-aminoindolizine derivatives, the Buchwald-Hartwig amination is the reaction of choice.[23][24][25][26][27] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.

Caption: Key Cross-Coupling Reactions of this compound.

Lithiation and Further Functionalization

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds.[2][28][29][30][31] While direct lithiation of the indolizine ring can be complex, halogen-metal exchange offers a regioselective route to a lithiated intermediate. Treatment of this compound with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would likely lead to the formation of 6-lithioindolizine. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 6-position.

Potential Applications

Derivatives of indolizine are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][32][33][34] The this compound scaffold serves as a key starting material for the synthesis of libraries of novel indolizine derivatives for screening in drug discovery programs. The ability to easily modify the 6-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships. Furthermore, the inherent fluorescent properties of the indolizine core make its derivatives attractive candidates for the development of fluorescent probes and materials for organic light-emitting diodes (OLEDs).[35]

Safety Information

Specific toxicity data for this compound is not available. However, based on the data for the related compound 6-bromoindole, it should be handled with care.[6] It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While detailed characterization of this specific isomer is limited, its chemical behavior can be confidently predicted based on the well-established chemistry of the indolizine nucleus and bromo-substituted aromatic systems. Its utility is primarily centered on its ability to participate in a wide range of transition metal-catalyzed cross-coupling reactions, providing access to a diverse array of 6-substituted indolizine derivatives. This capability makes this compound a highly attractive starting material for the development of new pharmaceuticals and functional materials. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

(n.d.). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. NIH. Retrieved from [Link]

-

(n.d.). 6-Bromooxindole | C8H6BrNO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

(n.d.). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Retrieved from [Link]

-

(n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Retrieved from [Link]

-

(n.d.). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. Retrieved from [Link]

-

(2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C6OB00985A. Retrieved from [Link]

-

(n.d.). 6-Bromoindole | C8H6BrN | CID 676493. PubChem. Retrieved from [Link]

-

(n.d.). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

(2025). Research Progress in Synthesis of Indolizine Compounds. ResearchGate. Retrieved from [Link]

-

(n.d.). (PDF) Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. ResearchGate. Retrieved from [Link]

-

(n.d.). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Retrieved from [Link]

-

(n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]

-

(n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

(2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC - PubMed Central. Retrieved from [Link]

-

(n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Retrieved from [Link]

-

(2024). Photoinduced Pd-Catalyzed Intramolecular 6- endo Heck Reaction of Alkyl Halides. Retrieved from [Link]

-

(2025). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Retrieved from [Link]

-

(2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

(2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Retrieved from [Link]

-

(2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Indolizine. the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

-

(n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Retrieved from [Link]

-

(n.d.). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Retrieved from [Link]

-

(2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

(n.d.). Study of Mass Spectra of Some Indole Derivatives. SciRP.org. Retrieved from [Link]

-

(n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Retrieved from [Link]

-

(2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

-

(2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]

-

(n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

(n.d.). Handling considerations for the mass spectrometry of reactive organometallic compounds. UVIC. Retrieved from [Link]

-

(n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

-

(n.d.). Nucleophilic aromatic substitution I (video). Khan Academy. Retrieved from [Link]

-

(n.d.). indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. Retrieved from [Link]

-

(n.d.). 7-indolinecarboxaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

-

(n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Retrieved from [Link]

-

(2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers. Retrieved from [Link]

-

(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

(2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. ResearchGate. Retrieved from [Link]

-

(2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

-

(2026). Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. scispace.com [scispace.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. web.uvic.ca [web.uvic.ca]

- 11. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Khan Academy [khanacademy.org]

- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Heck Reaction [organic-chemistry.org]

- 20. Photoinduced Pd-Catalyzed Intramolecular 6- endo Heck Reaction of Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Heck reaction - Wikipedia [en.wikipedia.org]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. research.rug.nl [research.rug.nl]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 28. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. Organic Syntheses Procedure [orgsyn.org]

- 32. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Core Structure of 6-Bromoindolizine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Indolizine, a vital heterocyclic scaffold, serves as a cornerstone in the development of novel therapeutic agents and functional materials. Its unique electronic properties and versatile reactivity have propelled it to the forefront of medicinal chemistry and materials science. This guide focuses on a specifically functionalized derivative, 6-bromoindolizine, offering a comprehensive exploration of its structural intricacies, synthesis, spectroscopic signature, reactivity, and potential applications. As a Senior Application Scientist, this document is crafted to provide not just a recitation of facts, but a deeper understanding of the causality behind its chemical behavior and to foster innovation in its application.

The Indolizine Core and the Influence of Bromination

The indolizine scaffold is a fused bicyclic aromatic system composed of a pyridine ring and a pyrrole ring, where the nitrogen atom is at the bridgehead.[1] This arrangement results in a 10-π electron aromatic system, rendering it isoelectronic with naphthalene.

-

Numbering Convention: The numbering of the indolizine ring system is crucial for unambiguous communication. The pyrrole ring is numbered 1, 2, and 3, and the pyridine ring is numbered 5, 6, 7, and 8, with the nitrogen atom designated as position 4.

The introduction of a bromine atom at the 6-position significantly modulates the electronic and steric properties of the parent indolizine core. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I), while its lone pairs participate in resonance, exhibiting a weak electron-donating mesomeric effect (+M). This electronic perturbation influences the reactivity of the entire ring system.

Molecular Structure of this compound:

Caption: 2D structure of this compound with numbering.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various strategies, often involving the construction of the indolizine ring from appropriately substituted pyridine precursors. A notable example is the synthesis of ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate, which has demonstrated significant cytostatic and cytotoxic activities.[2][3]

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A common and versatile method for the synthesis of polysubstituted indolizines is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkene.[4]

Workflow for the Synthesis of a this compound Derivative:

Caption: General workflow for synthesizing this compound derivatives.

Exemplary Protocol: Synthesis of Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate

While a detailed, step-by-step protocol for this specific compound is proprietary to the research that produced it, a general procedure based on known indolizine syntheses can be outlined.

Step 1: Formation of the Pyridinium Salt 4-Bromopyridine is reacted with a suitable α-halo ketone (e.g., ethyl 2-bromo-4-(4-cyanophenyl)-4-oxobutanoate) in a solvent like acetone or acetonitrile to form the corresponding pyridinium salt.

Step 2: In situ Generation of the Pyridinium Ylide and Cycloaddition The pyridinium salt is treated with a base, such as triethylamine or potassium carbonate, in the presence of an electron-deficient alkyne (e.g., ethyl propiolate). This generates the pyridinium ylide in situ, which then undergoes a 1,3-dipolar cycloaddition with the alkyne, followed by aromatization to yield the substituted this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a this compound derivative will exhibit characteristic signals for the protons on the indolizine core. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents. The protons on the pyridine ring (H-5, H-7, H-8) and the pyrrole ring (H-1, H-2, H-3) will typically appear in the aromatic region (δ 7.0-9.0 ppm). The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons, H-5 and H-7, often causing a downfield shift.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The carbon atom attached to the bromine (C-6) will show a characteristic chemical shift, typically in the range of δ 110-125 ppm. The other carbon atoms of the aromatic system will resonate in the typical aromatic region (δ 100-150 ppm).[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1/H1 | 6.5 - 7.5 | 115 - 125 |

| C2/H2 | 6.0 - 7.0 | 100 - 110 |

| C3/H3 | 7.0 - 8.0 | 120 - 130 |

| C5/H5 | 7.5 - 8.5 | 110 - 120 |

| C6 | - | 110 - 125 |

| C7/H7 | 7.0 - 8.0 | 115 - 125 |

| C8/H8 | 8.0 - 9.0 | 125 - 135 |

Note: These are estimated ranges and can vary significantly based on the presence of other substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Reactivity of the this compound Core

The bromine atom at the 6-position serves as a versatile handle for further functionalization of the indolizine scaffold, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position, including aryl, heteroaryl, alkyl, and alkynyl groups.

Diagram of a Suzuki Cross-Coupling Reaction:

Caption: Suzuki cross-coupling reaction of this compound.

The ability to perform these transformations opens up a vast chemical space for the synthesis of diverse libraries of indolizine derivatives for screening in drug discovery programs.

Applications in Drug Development and Materials Science

The indolizine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] The introduction of a bromine atom at the 6-position can enhance the pharmacological properties of indolizine derivatives.

Anticancer Activity

Substituted this compound derivatives have shown promising potential as anticancer agents. For instance, ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate has demonstrated potent cytostatic and cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, glioblastoma, melanoma, and renal cancer.[2][3] The presence of the bromo substituent can contribute to enhanced binding affinity to target proteins and can also serve as a site for further medicinal chemistry optimization.

Other Potential Pharmacological Activities

Indolizine derivatives, in general, have been reported to exhibit a wide range of biological activities, including:

The 6-bromo substitution pattern offers a strategic point for modifying and fine-tuning these activities.

Materials Science

The inherent fluorescence of the indolizine core makes it an attractive candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The bromine atom can be used to modulate the photophysical properties of these materials or to attach them to other molecular components.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile heterocyclic building block. Its structure, characterized by the fusion of a pyridine and a pyrrole ring with a bromine substituent at a key position, provides a unique combination of electronic and steric properties. The synthetic accessibility of this scaffold, coupled with the reactivity of the bromine atom in cross-coupling reactions, allows for the creation of a vast array of novel molecules with potential applications in drug discovery and materials science.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper exploration of the structure-activity relationships of this compound derivatives, and the expansion of their applications into new and exciting areas of science and technology. The insights provided in this guide are intended to serve as a solid foundation for these future endeavors.

References

-

Crystal structure was determined by using single X-ray crystallography technique... (2021). ResearchGate. [Link]

- Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26.

- Efficient synthesis and characterization of novel indolizines: exploration of in vitro COX-2 inhibitory activity and molecular modelling studies. New Journal of Chemistry.

- STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics.

- Gribble, G. W. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6293-6314.

- Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)

- Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed Central.

- Biological activity of the indolizines.

- Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

- Vrábel, V., et al. (2010). Crystal and molecular structure of (6S,7R,8R,8aS)-7,8-dibromo-6-hydroxy-3-oxohexahydroindolizine-6-carboxylic acid. Acta Chimica Slovaca, 3(2), 3-11.

- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry, 27(10), 2043-2050.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- X‐ray crystal structure of 5‐bromo‐6‐(bromomethylene)‐...

- 1.7.

- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Synthesis, antibacterial, and antioxidant studies of 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(30), 21535-21539.

- Indolizine derivatives: Recent advances and potential pharmacological activities.

- Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Doc Brown's Chemistry.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace.

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.

- Suzuki Coupling. Organic Chemistry Portal.

- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

- CHAPTER 2 Fragmentation and Interpret

- Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Rel

- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.

- Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−C

Sources

- 1. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.cnr.it [iris.cnr.it]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol | MDPI [mdpi.com]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis and characterization of novel indolizines: exploration of in vitro COX-2 inhibitory activity and molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Elucidation of 6-Bromoindolizine: A Technical Guide to its ¹H and ¹³C NMR Signatures

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 6-Bromoindolizine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural features and electronic environment of this heterocyclic compound as revealed by modern NMR techniques. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, supported by data from related indolizine derivatives and established principles of NMR spectroscopy.

Introduction to Indolizine and the Significance of Halogenation

Indolizine, a bicyclic aromatic heterocycle, is a structural isomer of indole and serves as a core scaffold in numerous biologically active compounds. The introduction of a bromine atom at the 6-position significantly alters the electronic distribution within the indolizine ring system, thereby influencing its reactivity and potential as a pharmacophore. Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in synthetic and biological contexts.

Predicted ¹H NMR Spectroscopic Data of this compound

Due to the limited availability of directly published experimental spectra for this compound, the following ¹H NMR data is a reasoned prediction based on the known spectrum of unsubstituted indolizine and the established effects of bromine substitution on aromatic systems. The predicted spectrum is for a sample dissolved in deuterochloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 | ~ 6.35 | d | J ≈ 3.9 | The chemical shift is expected to be slightly downfield from that of indolizine (~6.28 ppm) due to the overall electron-withdrawing nature of the bromo substituent, albeit transmitted through the bicyclic system. The coupling to H-2 remains. |

| H-2 | ~ 6.70 | dd | J ≈ 3.9, 2.7 | Similar to H-1, a slight downfield shift is predicted compared to indolizine (~6.64 ppm). The characteristic doublet of doublets arises from coupling to H-1 and H-3. |

| H-3 | ~ 7.20 | d | J ≈ 2.7 | A noticeable downfield shift is anticipated for H-3 compared to indolizine (~7.14 ppm) due to the influence of the bromine at the para-like position. |

| H-5 | ~ 7.85 | d | J ≈ 6.8 | H-5 is expected to be significantly deshielded and shifted downfield from its position in indolizine (~7.76 ppm) due to the ortho-relationship with the electron-withdrawing bromine atom. |

| H-7 | ~ 6.60 | dd | J ≈ 8.9, 1.0 | The bromine at C-6 will induce a downfield shift on the adjacent H-7 compared to indolizine (~6.50 ppm). The coupling pattern arises from interactions with H-8 and H-5. |

| H-8 | ~ 7.35 | d | J ≈ 8.9 | H-8 is predicted to experience a moderate downfield shift relative to indolizine (~7.25 ppm) due to the meta-relationship with the bromine atom. |

Causality Behind Predicted ¹H NMR Shifts:

The introduction of a bromine atom at the 6-position of the indolizine ring system induces notable changes in the chemical shifts of the aromatic protons. This is primarily due to the interplay of two main electronic effects:

-

Inductive Effect (-I): Bromine is an electronegative atom and therefore withdraws electron density through the sigma bond network. This deshields the nearby protons, causing their resonance to shift to a higher frequency (downfield). This effect is strongest on the adjacent protons (H-5 and H-7) and diminishes with distance.

-

Mesomeric (Resonance) Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density, particularly to the ortho and para positions. However, for halogens, the inductive effect generally outweighs the resonance effect in terms of its influence on proton chemical shifts.

The predicted downfield shifts for all protons in this compound relative to the parent indolizine reflect the dominance of the electron-withdrawing inductive effect of the bromine atom.

Predicted ¹³C NMR Spectroscopic Data of this compound

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for this compound in CDCl₃ are presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 | ~ 100 | The chemical shift is expected to be similar to that in indolizine, with minor perturbation from the distant bromo group. |

| C-2 | ~ 113 | A slight downfield shift is predicted compared to indolizine due to the overall electron-withdrawing effect. |

| C-3 | ~ 120 | This carbon is expected to be deshielded and shifted downfield due to the para-like relationship with the bromine atom. |

| C-5 | ~ 125 | A significant downfield shift is anticipated for C-5, being adjacent to the bromine-substituted carbon. |

| C-6 | ~ 115 | The carbon directly attached to the bromine atom (ipso-carbon) is expected to be shielded due to the "heavy atom effect," resulting in an upfield shift compared to what would be expected based solely on electronegativity. |

| C-7 | ~ 118 | This carbon, ortho to the bromine, will experience a downfield shift due to the inductive effect. |

| C-8 | ~ 128 | The bridgehead carbon C-8 is expected to show a moderate downfield shift. |

| C-9 | ~ 135 | The other bridgehead carbon, C-9, is also predicted to be shifted slightly downfield. |

The "Heavy Atom Effect" on C-6:

A key feature in the predicted ¹³C NMR spectrum is the chemical shift of the carbon atom directly bonded to the bromine (C-6). While bromine's electronegativity would suggest a significant downfield shift, a phenomenon known as the "heavy atom effect" leads to an upfield (shielding) shift for carbons attached to heavier halogens like bromine and iodine. This effect is attributed to spin-orbit coupling and is a crucial consideration when interpreting the ¹³C NMR spectra of halogenated organic compounds.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified this compound.

- Dissolve the sample in 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

- For ¹H NMR:

- Pulse Program: Standard single-pulse experiment.

- Spectral Width: 12-15 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 16-64, depending on sample concentration.

- For ¹³C NMR:

- Pulse Program: Proton-decoupled single-pulse experiment.

- Spectral Width: 200-220 ppm.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

- Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectroscopic data for this compound. By combining theoretical predictions with established principles of NMR spectroscopy, we have constructed a detailed spectral portrait of this important halogenated heterocycle. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is essential for the accurate characterization of this and related compounds in research and development settings. The insights presented herein are intended to empower scientists to confidently identify and utilize this compound in their synthetic and medicinal chemistry endeavors.

References

-

Black, P. J., et al. (1964). Proton Magnetic Resonance Spectra of Heterocyclic Molecules. I. Indolizine and its Methyl Derivatives. Australian Journal of Chemistry, 17(10), 1128-1137. [Link]

- Babaev, E. V., Torocheshnikov, V. N., & Bobrovskii, S. I. (1995). NMR spectra of indolizines and their σ complexes. Chemistry of Heterocyclic Compounds, 31(9), 1045-1050.

- Furdui, B., et al. (2008). Structural investigations of substituted indolizine derivatives by NMR studies. Romanian Journal of Physics, 53(1-2), 369-378.

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

- Gunther, H. (2013).

Mass spectrometry fragmentation pattern of 6-Bromoindolizine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromoindolizine

Abstract

This technical guide provides a detailed examination of the predicted mass spectrometric fragmentation behavior of this compound, a halogenated nitrogen-containing heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By synthesizing first principles of mass spectrometry, established fragmentation patterns of N-heterocycles and bromoaromatic compounds, and referencing spectral data for the parent indolizine core, we present a comprehensive analysis for professionals in drug development and chemical research. This document elucidates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for structural confirmation and impurity identification.

Introduction: The Significance of the Indolizine Scaffold

Indolizine (C₈H₇N) is a bicyclic aromatic N-heterocycle and an isomer of indole.[1] Its unique electronic structure, arising from the nitrogen atom at a ring fusion position, imparts distinct chemical properties that have made it a privileged scaffold in medicinal chemistry and functional materials. Substituted indolizines are known to exhibit a wide range of biological activities. The introduction of a bromine atom, as in this compound, not only modulates these biological properties but also provides a distinctive isotopic signature that is invaluable for characterization by mass spectrometry.

Understanding the fragmentation pattern is paramount for confirming the molecular structure, identifying metabolites, and characterizing process-related impurities during drug development. This guide explains the causal mechanisms behind the expected fragmentation, providing researchers with the predictive tools needed for robust analytical characterization.

Core Principles: Ionization and the Bromine Isotopic Signature

The fragmentation of a molecule is fundamentally dependent on the ionization technique employed.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of an energetically unstable radical cation (M•+) that undergoes extensive and often complex fragmentation.[2] EI spectra are highly reproducible and provide a structural "fingerprint" of the molecule. For this compound, ionization will likely occur through the removal of an electron from the π-system or a lone pair on the nitrogen or bromine atom.[3]

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is typically used for LC-MS analysis and generates protonated molecules, [M+H]⁺, under positive ion mode.[4] Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). These fragmentations occur from an even-electron species and often follow different, more controlled pathways than EI.[5]

A critical feature in the mass spectrum of any bromine-containing compound is its unique isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (approximately 50.5% and 49.5%, respectively).[6] Consequently, any ion containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks.[7] This signature is a definitive marker for the presence of bromine in a molecule or fragment.

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, the this compound molecular ion (C₈H₆BrN) is expected to be the highest mass feature, appearing as an isotopic doublet at m/z 195 (containing ⁷⁹Br) and m/z 197 (containing ⁸¹Br). The high stability of the aromatic system suggests this molecular ion will be clearly observable. Subsequent fragmentation is predicted to proceed through several key pathways initiated by the high internal energy of the radical cation.

Pathway A: Halogen-Directed Cleavage

The Carbon-Bromine bond is often the weakest link in such structures, making its cleavage a primary fragmentation event.

-

Loss of Bromine Radical (•Br): The most facile cleavage is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical. This is a highly favorable pathway for bromoaromatic compounds. This leads to the formation of a C₈H₆N⁺ cation at m/z 116 . This ion is the primary indicator of the underlying indolizine core without the halogen.

-

Loss of Hydrobromic Acid (HBr): A rearrangement reaction can lead to the elimination of a neutral HBr molecule. This involves the abstraction of a hydrogen atom from the ring by the bromine radical. This pathway results in a radical cation C₈H₅N•+ at m/z 115 .

Pathway B: Heterocyclic Ring Cleavage

Fragmentation can also be initiated by cleavage of the fused heterocyclic ring system, either from the molecular ion or from subsequent fragments.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for many nitrogen-containing heterocycles, including the related indole scaffold, is the expulsion of HCN (27 Da).

-

From the molecular ion [M]•+ (m/z 195/197), loss of HCN would yield a fragment ion at m/z 168/170 .

-

More likely, this occurs after the initial loss of bromine. The fragment at m/z 116 (C₈H₆N⁺) can lose HCN to produce a highly stable hydrocarbon fragment, likely a phenyl cation derivative, at m/z 89 .

-

The following diagram illustrates the predicted EI fragmentation cascade.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Predicted ESI-MS/MS Fragmentation Pathway

In positive-mode ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 196/198 . The most likely site of protonation is the nitrogen atom. Fragmentation induced by CID will proceed from this stable even-electron ion. The pathways are generally more straightforward than in EI.

The primary fragmentation anticipated is the neutral loss of HBr. Unlike the radical-driven loss in EI, this is a concerted elimination from the protonated species, leading to a stable cation.

-

Loss of HBr: The protonated molecular ion [M+H]⁺ (m/z 196/198) is expected to readily lose a neutral molecule of hydrobromic acid. This is often a dominant pathway for halogenated compounds in ESI-MS/MS. This elimination results in the same C₈H₆N⁺ cation observed in EI, at m/z 116 .

-

Subsequent Fragmentation: The resulting m/z 116 ion can be subjected to higher collision energy to induce further fragmentation, primarily through the loss of HCN, yielding the ion at m/z 89 .

The ESI-MS/MS fragmentation is typically simpler, often dominated by one or two major transitions, making it ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted Mass Fragments

The following table summarizes the key ions predicted in the mass spectrum of this compound. The relative intensities are predictive, with the base peak likely being m/z 116 or the molecular ion pair depending on the stability of the C-Br bond under specific EI conditions.

| m/z (Isotopes) | Proposed Formula | Ion Type | Ionization | Description of Loss |

| 195 / 197 | [C₈H₆⁷⁹BrN]•+ / [C₈H₆⁸¹BrN]•+ | M•+ | EI | Molecular Ion |

| 196 / 198 | [C₈H₆⁷⁹BrN+H]⁺ / [C₈H₆⁸¹BrN+H]⁺ | [M+H]⁺ | ESI | Protonated Molecule |

| 168 / 170 | [C₇H₅⁷⁹Br]•+ / [C₇H₅⁸¹Br]•+ | [M-HCN]•+ | EI | Loss of hydrogen cyanide |

| 116 | [C₈H₆N]⁺ | [M-Br]⁺ | EI / ESI | Loss of bromine radical or HBr |

| 115 | [C₈H₅N]•+ | [M-HBr]•+ | EI | Loss of hydrobromic acid |

| 89 | [C₇H₅]⁺ | [M-Br-HCN]⁺ | EI / ESI | Sequential loss of Br and HCN |

Experimental Protocol: Acquiring Mass Spectra

To validate the predicted fragmentation, a standardized experimental approach is necessary. The following provides a self-validating protocol for acquiring high-quality mass spectra.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for obtaining the classic fragmentation "fingerprint."

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injector: Set to 250 °C, split mode (e.g., 50:1). Inject 1 µL of the sample.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: Identify the peak corresponding to this compound. Analyze the resulting mass spectrum for the molecular ion pair (m/z 195/197) and key fragment ions (m/z 116, 115, 89).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is suited for analyzing the compound in complex matrices and confirming fragmentation pathways.

-

Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol. Dilute further with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

LC Separation:

-

Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Detection:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Gas Temperature: 325 °C.

-

MS1 Scan: First, perform a full scan from m/z 100 to 400 to identify the protonated molecule [M+H]⁺ at m/z 196/198.

-

MS2 Product Ion Scan: Select the ion at m/z 196 as the precursor. Fragment using CID (adjust collision energy, e.g., 15-35 eV) and scan for product ions. Confirm the presence of the m/z 116 fragment. Repeat for the m/z 198 precursor to confirm the isotopic relationship.

-

Conclusion

The mass spectrometric analysis of this compound is characterized by several predictable and highly informative fragmentation patterns. The definitive 1:1 isotopic doublet for the molecular ion and any bromine-containing fragments provides unambiguous evidence of the elemental composition. Under EI, the primary fragmentation is expected to be the loss of the bromine atom (yielding m/z 116), followed by cleavage of the heterocyclic core via HCN loss. Under ESI-MS/MS, the protonated molecule undergoes a clean fragmentation, primarily through the neutral loss of HBr, also yielding the m/z 116 ion. These predictive pathways, summarized in this guide, provide a robust framework for the structural elucidation and analytical characterization of this and related halogenated indolizine compounds in a research and development setting.

References

- This section would typically contain a numbered list of all cited sources.

-

Cao, J., Li, L., Chen, Y., Su, Y., & Li, H. (2012). An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(2), 253-263. Available at: [Link]

-

Chadwick, J. [Username]. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

-

Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Elattar, K.M., Youssef, I., & Fadda, A.A. (2016). Reactivity of indolizines in organic synthesis. Synthetic Communications, 46(9), 719–744. (Referenced via Wikipedia's entry on Indolizine). Available at: [Link]

-

Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. (Referenced via NIST WebBook entry for Indolizine). Available at: [Link]

-

Hassan, A. A., et al. (2018). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Kardos, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

-

Mz, T. (2023). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

NIST. (n.d.). Indolizine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Sparkman, O. D., Curtis, M., & Jones, P. R. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

Veselovski, V. V. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(27), 6404-6429. Available at: [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

Sources

- 1. Indolizine - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 6-Bromoindolizine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromoindolizine in Research and Development

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal and materials chemistry.[1] The indolizine scaffold is a structural isomer of indole and is present in various natural products and synthetic compounds exhibiting a wide range of biological activities.[2] These activities include potential as antibacterial, antiviral, and anti-inflammatory agents.[1] The introduction of a bromine substituent at the 6-position of the indolizine core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block in drug discovery and a key intermediate in the synthesis of functional materials.

However, the successful application of this compound in any experimental workflow is contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its integrity.

I. The Chemical Stability of Indolizines and the Impact of Bromination

The stability of the indolizine ring system is a subject of nuanced discussion within the scientific literature. While many indolizine derivatives are stable under ambient conditions, the parent (unsubstituted) indolizine is known to be unstable.[1] The stability of substituted indolizines is highly dependent on the nature and position of the functional groups.

A critical consideration for this compound is the inherent reactivity of halogenated aromatic compounds. It has been noted in the literature that attempts to prepare stable bromo derivatives of indolizines have not always been successful, suggesting a potential for inherent instability in some brominated indolizines.[3] This instability can be attributed to several factors:

-

Susceptibility to Nucleophilic Attack: The electron-withdrawing nature of the bromine atom can make the indolizine ring more susceptible to nucleophilic attack, potentially leading to degradation.

-

Photodegradation: Halogenated aromatic compounds can be sensitive to light, undergoing photolytic cleavage of the carbon-halogen bond to form radical species that can initiate further degradation reactions.

-

Oxidative Degradation: The indolizine nucleus, being an electron-rich heteroaromatic system, is prone to oxidation. The presence of a bromine atom can influence the electron density of the ring and, consequently, its susceptibility to oxidative processes.

Conversely, some highly substituted indolizine derivatives, including those with halogen substituents, have been reported to exhibit good thermal stability. For instance, a study on indolizine-derived pentathiepines, which included a bromo-substituted analog, demonstrated that these compounds were stable up to their melting points, with some exceeding 170°C.[4] This highlights that the overall stability of a this compound sample is a function of its complete substitution pattern, not just the presence of the bromine atom.

II. Recommended Storage and Handling Protocols

Given the potential sensitivities of this compound, a cautious and systematic approach to its storage and handling is paramount to ensure its integrity for research applications. The following recommendations are based on general principles for handling halogenated, light-sensitive, and potentially air-sensitive heterocyclic compounds.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |

| Light | Protect from light (use amber vials or store in the dark) | To prevent photodegradation.[5] |

| Container | Tightly sealed, chemically resistant glass (e.g., amber borosilicate) | To prevent exposure to air and moisture, and to avoid leaching of impurities from the container. |

| Handling | In a well-ventilated area or fume hood | To avoid inhalation of any fine particles or vapors. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat | To prevent skin and eye contact. |

Logical Workflow for Handling and Storage of this compound

The following diagram illustrates the decision-making process for the proper handling and storage of this compound upon receipt and during its use in the laboratory.

Caption: Decision workflow for handling and storage of this compound.

III. Experimental Protocol for Stability Assessment

To ensure the reliability of experimental results, it is crucial to periodically assess the stability of this compound, especially for long-term studies or when using older batches. A straightforward method for this is a comparative analysis using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the purity and identify potential degradation products of a this compound sample over time under various stress conditions.

Materials and Equipment:

-

This compound sample

-

Reference standard of this compound (if available, of known purity)

-

HPLC grade acetonitrile

-

HPLC grade water

-

HPLC grade formic acid (or other suitable mobile phase modifier)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks

-

Amber and clear HPLC vials

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a 1 mg/mL stock solution.

-

Protect the stock solution from light.

-

-

Preparation of Working Standard:

-

Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a suitable gradient (e.g., 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions). The gradient should be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).

-

Column Temperature: 25°C

-

-

Forced Degradation Study (Optional but Recommended):

-

To understand potential degradation pathways, subject the this compound sample to stress conditions:

-

Acidic: Add a small amount of dilute HCl to a portion of the stock solution and heat gently.

-

Basic: Add a small amount of dilute NaOH to a portion of the stock solution and heat gently.

-

Oxidative: Add a small amount of dilute hydrogen peroxide to a portion of the stock solution.

-

Photolytic: Expose a solution in a clear vial to UV light.

-

Thermal: Heat a solid sample or a solution at an elevated temperature (e.g., 60°C).

-

-

Analyze the stressed samples by HPLC to identify the retention times of potential degradation products.

-

-

Analysis of the Test Sample:

-

Inject the working standard of the this compound sample onto the HPLC system.

-

Record the chromatogram and determine the peak area of the main peak and any impurity peaks.

-

Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

-

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound via HPLC.

IV. Conclusion: Ensuring the Integrity of a Valuable Research Tool

This compound is a compound with significant potential in various scientific disciplines. However, its utility is directly linked to its purity and stability. While some brominated indolizines may exhibit inherent instability, proper storage and handling can significantly mitigate the risk of degradation. By adhering to the protocols outlined in this guide—storing the compound under refrigerated, inert, and dark conditions, and periodically verifying its purity through analytical methods like HPLC—researchers can ensure the integrity of their this compound samples and, consequently, the reliability and reproducibility of their experimental outcomes.

V. References

-

Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 56. [Link]

-

Zubair, M., et al. (2018). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 23(11), 2825. [Link]

-

Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7174-7190. [Link]

-

Raju, R., et al. (2022). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 70(4), 213-225. [Link]

-

Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. Retrieved from [Link]

-

University of Louisville. (n.d.). Chemical Segregation and Storage Guide. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Office of Environment, Health & Safety. Retrieved from [Link]

-

Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

University of Galway. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

Halogenated Indolizines: A Technical Guide to Unlocking Their Biological Potential

Foreword: The Strategic Value of Halogenation in Indolizine Scaffolds

The indolizine nucleus, an aromatic N-fused heterocycle and structural isomer of indole, represents what medicinal chemists refer to as a "privileged scaffold".[1][2] Its unique 10-π electron system is a recurring motif in a multitude of biologically active compounds, yet unlike its famous indole cousin, no indolizine-based drug has reached the market.[1][3] This presents a compelling, underexplored frontier in drug discovery. Our focus in this guide is on a specific, high-impact modification to this scaffold: halogenation.

The introduction of halogen atoms (F, Cl, Br, I) is a time-tested strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.[4] Due to its size, polarizability, and ability to form halogen bonds, bromine, for instance, can significantly enhance binding affinity and target selectivity.[4] Similarly, the strategic placement of fluorine can alter metabolic stability and binding interactions.[5] This guide synthesizes current research to provide a technical framework for understanding and harnessing the biological activities of halogenated indolizines, moving from rational synthesis to mechanistic evaluation.

Synthetic Strategies: Accessing the Halogenated Indolizine Core

The biological evaluation of any compound library is fundamentally dependent on the accessibility of diverse and strategically substituted analogues. The synthesis of halogenated indolizines can be broadly approached via two main routes: direct halogenation of a pre-formed indolizine ring or the use of halogen-bearing precursors in a ring-forming reaction.

Key Synthetic Pathways

Several robust methods have been established for indolizine synthesis, with the 1,3-dipolar cycloaddition (Huisgen cycloaddition) being a cornerstone.[4][6][7] This reaction typically involves a pyridinium N-ylide reacting with an electron-deficient alkyne or alkene.[4][6][8]

Other significant methods include:

-

Direct C-H Functionalization: Copper(II) halide-mediated direct halogenation allows for the synthesis of 3-haloindolizines under mild conditions from readily available indolizines.[9]

-

Domino/Cascade Reactions: Metal-free domino reactions, such as a Michael/SN2/aromatization cascade, have been developed for the efficient, one-pot construction of functionalized indolizines from 2-alkylazaarene derivatives and bromonitroolefins.[10][11]

-

Chichibabin and Scholtz Reactions: These are classical methods for indolizine synthesis that remain relevant.[10][11]

The choice of synthetic route is a critical experimental decision. The 1,3-dipolar cycloaddition, for example, is highly versatile for introducing diversity, particularly when using substituted pyridinium salts and various dipolarophiles.[4][12]

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and diversification of halogenated indolizines, emphasizing the 1,3-dipolar cycloaddition pathway which is frequently employed for creating libraries for biological screening.

Caption: Generalized workflow for synthesizing halogenated indolizines.

Anticancer Activity: Mechanisms and Structure-Activity Relationships

The most extensively documented biological activity of halogenated indolizines is their potential as anticancer agents.[4][13] These compounds have demonstrated efficacy against a range of human cancer cell lines, including lung, brain, renal, breast, and prostate cancers, acting through diverse mechanisms.[1][4][7]

Key Mechanistic Pathways

-

Tubulin Polymerization Inhibition: Several indolizine derivatives have been identified as microtubule destabilizing agents.[14] They bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][14] Compounds functionalized with bromine on the pyridine ring have shown promising activity in this area.[4][7]

-

EGFR Signaling Disruption: The Epidermal Growth Factor Receptor (EGFR) is a key driver in non-small-cell lung cancer (NSCLC).[15] Halogenated indolizines, such as a difluoro indolizine derivative (6o), have shown potent inhibitory activity against the EGFR enzyme, with IC50 values comparable to the control drug lapatinib.[5] 5-methyl-8-bromoindolizine has also been reported to have significant EGRF kinase inhibitory activity.[4]

-

Induction of Apoptosis: Many active compounds induce programmed cell death. For instance, indolizine-chalcone hybrids bearing a halogen at the meta-position of a phenyl group were found to induce caspase-dependent apoptosis in human lymphoma cells.[15][16] In vitro studies often confirm apoptosis through assays that detect DNA fragmentation or the activation of key proteins like caspases.

Structure-Activity Relationship (SAR) Insights

The position and nature of the halogen substituent are critical determinants of anticancer potency.

-

Halogen Identity: In a study on indolizine lactones, the cytotoxic activities against MDA-MB-231 breast cancer cells were inversely proportional to the electronegativity of the halogen substituent (Br > Cl > F).[1] This suggests a potential "halogen bonding effect" where the larger, more polarizable bromine atom forms more favorable interactions with the biological target.[1]

-

Positional Isomerism: The placement of the halogen on the indolizine core or on peripheral phenyl rings drastically alters activity. For indolizine-chalcone hybrids, halogens at the meta position of an aromatic ring conferred the highest potential.[15][16] For indolizines substituted on the pyridine ring, bromine substitution has been a key feature of compounds with broad-spectrum inhibitory activity.[4][7]

-

Synergistic Groups: The anticancer effect is often a result of multiple functionalities. C1-ester-containing indolizines have consistently shown enhanced cytotoxic potential.[4] The combination of a halogen with other groups, such as a fluoro group on an isoindolinedione moiety, has been shown to remarkably increase anti-proliferative activity.[5]

Data Summary: In Vitro Anticancer Activity

| Compound Class/Example | Halogen(s) | Target Cell Line(s) | Reported Activity (IC50 / Effect) | Mechanism of Action | Reference |

| Indolizine-Chalcone Hybrid | Cl, F (meta-position) | Human Lymphoma | Potent | Caspase-dependent apoptosis | [15][16] |

| Bromo-indolizine (5c) | Br | HOP-62 (Lung), SNB-75 (CNS) | 34% / 15% growth inhibition at 10 µM | Tubulin Inhibition | [4][7] |

| Indolizine Lactone (cis-4d) | Br | MDA-MB-231 (Breast) | Lower IC50 than F or Cl analogs | Not specified | [1] |

| Difluoro Indolizine (6o) | F | HePG2, HCT-116, MCF-7 | IC50 = 62 nM (EGFR enzyme) | EGFR Inhibition | [5] |

| 3,4-dichloro substituted (8e) | Cl | CAL-27 (Oral), BT-20 (Breast) | Nanomolar IC50 (47–117 nM) | Microtubule Destabilizer | [14] |

Experimental Protocol: Cytotoxicity Assessment via MTT Assay

This protocol provides a foundational method for initial screening of halogenated indolizines for cytotoxic effects against cancer cell lines.[17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product, which is quantifiable by spectrophotometry.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture a human cancer cell line (e.g., MDA-MB-231) in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight. The causality here is to ensure cells are in the logarithmic growth phase and form a uniform monolayer.

-

-

Compound Treatment:

-

Prepare a stock solution of the halogenated indolizine in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells must be kept constant and low (<0.5%) to avoid solvent toxicity.

-

Include controls: wells with untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a known cytotoxic drug like Doxorubicin (positive control).

-

Replace the medium in the wells with medium containing the test compounds or controls. Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-